molecular formula C12H13FN2O3 B2877227 5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid CAS No. 1307841-07-1

5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid

Cat. No.: B2877227
CAS No.: 1307841-07-1
M. Wt: 252.245
InChI Key: QVMYKLGLWPUMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid is a benzoic acid derivative incorporating a pyrrolidine carboxamide group and a fluorine substituent, making it a valuable building block in medicinal chemistry and drug discovery. The strategic inclusion of fluorine in organic compounds is a well-established tactic to fine-tune the properties of potential drug candidates. The introduction of a fluorine atom can significantly influence a molecule's characteristics, such as its metabolic stability, lipophilicity, and membrane permeability, which in turn can enhance bioavailability and potency . Researchers utilize such specialized fluorine-containing scaffolds in the design and synthesis of novel bioactive molecules. This compound serves as a key synthetic intermediate for constructing more complex structures, particularly in exploring structure-activity relationships (SAR) for various therapeutic targets. It is strictly intended for laboratory research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-8-3-4-10(9(7-8)11(16)17)14-12(18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMYKLGLWPUMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the benzoic acid moiety. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Benzoic Acid Derivatives

The QSTR study in analyzed 57 benzoic acid derivatives to predict acute oral toxicity (LD₅₀) in mice using molecular connectivity indices (MCI). Key parameters include:

  • 0JA (zero-order connectivity index): Reflects molecular size and branching.
  • 1JA (first-order connectivity index): Influenced by bond types and electronic effects.
  • JB (cross-factor): Combines 0JA and 1JA to model nonlinear interactions.

For 5-fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid:

  • The pyrrolidine carboxamide group adds nitrogen atoms and cyclic branching, likely elevating 0JA and JB.
  • Based on the QSTR model, such features may correlate with moderate toxicity (estimated LD₅₀ ~500–1000 mg/kg), though exact predictions require experimental validation .

Table 1: Structural and Toxicity Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Predicted LD₅₀ (mg/kg) Key Structural Features
This compound 5-F, 2-pyrrolidine carboxamide ~500–1000* High electronegativity, H-bonding
4-Nitrobenzoic acid 4-NO₂ ~300–600 Strong electron-withdrawing group
3-Methylbenzoic acid 3-CH₃ >2000 Electron-donating, low polarity

*Hypothetical range based on QSTR model .

Heterocyclic Analogues: Pyridine Derivatives

The pyridine analogue 5-Fluoro-2-pivalamidonicotinic acid () shares structural similarities but differs in key aspects:

  • Ring System : Pyridine (basic, nitrogen-containing) vs. benzene (neutral). Pyridine’s basicity may enhance solubility in acidic environments.
  • Electronic Effects : Fluorine at the 5-position in both compounds enhances stability, but pyridine’s electron-deficient ring may alter reactivity compared to benzene.

Table 2: Comparison with Pyridine Derivative

Parameter This compound 5-Fluoro-2-pivalamidonicotinic acid
Core Structure Benzoic acid Nicotinic acid (pyridine derivative)
Substituent Bulk Moderate (pyrrolidine) High (pivalamido)
Predicted Solubility Moderate (carboxylic acid + amide) Lower (steric hindrance)
Bioavailability Likely higher Reduced due to steric effects
Toxicity and Substituent Trends

The QSTR model highlights that benzoic acid derivatives with electron-withdrawing groups (e.g., F, NO₂) tend to exhibit higher toxicity (lower LD₅₀) compared to electron-donating groups (e.g., CH₃) . The fluorine in this compound may enhance toxicity relative to methylated analogues but reduce it compared to nitro derivatives.

Biological Activity

5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid backbone with a fluorine atom and a pyrrolidine carboxamide substituent. The presence of the fluorine atom is known to enhance biological activity by improving the compound's pharmacokinetic properties, such as solubility and permeability.

Target of Action

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. These compounds have been evaluated against various cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, demonstrating their potential in cancer therapy.

Mode of Action

The mode of action for these compounds generally involves interference with critical biochemical pathways. For instance, they may inhibit bacterial biosynthesis pathways or disrupt cellular signaling mechanisms in cancer cells. This dual action makes them valuable candidates for further development in treating infections and cancer.

Pharmacokinetics

Similar compounds have shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting that this compound may also possess favorable pharmacokinetic profiles. Studies have indicated good oral bioavailability and metabolic stability, which are essential for therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties comparable to established antibiotics like norfloxacin (antibacterial) and fluconazole (antifungal). This suggests its potential utility in treating resistant bacterial infections.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines. For example, studies have indicated that it can significantly reduce cell viability in MCF7 cells, which are often used as a model for breast cancer research. The compound's ability to induce apoptosis in these cells underscores its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Cancer Cell Studies : In vitro studies using MCF7 cells revealed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity at low concentrations .

Data Summary

Activity Type Tested Cell Lines/Organisms Observed Effects Reference
AntimicrobialVarious bacterial strainsInhibition of growth; disruption of biosynthesis pathways
AnticancerMCF7 (breast cancer)Induction of apoptosis; reduced cell viability
PharmacokineticsN/AFavorable absorption and metabolic stability

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